N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a specialized compound used in the field of drug development and bioconjugation. This compound features a polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility, making it suitable for various biological applications. The presence of amino and propargyl functional groups allows for versatile chemical reactivity, particularly in click chemistry applications.
The compound is classified as a PEG-based linker and is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. It is commercially available from various suppliers, including MedChemExpress and CD Bioparticles, where it is offered in different forms such as HCl salts with varying purities and molecular weights .
The synthesis of N-(Amino-PEG1)-N-bis(PEG2-propargyl) typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize side reactions. Copper-catalyzed azide-alkyne cycloaddition is often employed to facilitate the formation of stable linkages in subsequent applications.
N-(Amino-PEG1)-N-bis(PEG2-propargyl) has a complex structure characterized by its PEG backbone and functional groups. The molecular formula is , with a molecular weight of approximately 356.5 g/mol .
N-(Amino-PEG1)-N-bis(PEG2-propargyl) is primarily involved in click chemistry reactions, particularly:
The versatility of the compound stems from its ability to undergo multiple types of chemical reactions, making it a valuable tool in drug development.
The mechanism of action for N-(Amino-PEG1)-N-bis(PEG2-propargyl) involves its role as a linker in PROTAC technology. By linking target proteins to E3 ligases via this compound, researchers can promote ubiquitination and subsequent degradation of specific proteins within cells. This process enhances targeted therapy approaches by selectively eliminating unwanted proteins without affecting others.
N-(Amino-PEG1)-N-bis(PEG2-propargyl) finds extensive applications in:
PEG derivatives have undergone transformative innovation since initial protein conjugation experiments in the 1970s. Early random PEGylation utilized non-specific reactions with lysine residues, often generating heterogeneous mixtures with compromised bioactivity. The advent of site-specific PEGylation in the 1990s introduced functionalized PEGs targeting unique residues (e.g., cysteine thiols or N-terminal amines), improving batch consistency [2] [8]. Contemporary developments emphasize:
PEGylation’s therapeutic impact is evidenced by 12+ FDA-approved drugs, including PEGylated interferons (PEG-Intron®) and antibodies (certolizumab pegol). These drugs exhibit prolonged circulation half-lives (up to 11.2-fold extension) and reduced immunogenicity compared to native counterparts [2] [5] [8].
Table 1: Evolution of PEGylation Technologies
Generation | Time Period | Key Innovations | Therapeutic Examples |
---|---|---|---|
First-Generation | 1970s-1990s | Random amine coupling; Polydisperse PEGs (5-12 kDa) | Adagen® (1990) |
Second-Generation | 1990s-2010s | Site-specific conjugation; Monodisperse PEGs | Pegasys® (2002), Neulasta® (2002) |
Third-Generation | 2010s-Present | Cleavable linkers; Heterofunctional/Branched PEGs | Adynovate® (2015), PROTACs |
N-(Amino-PEG1)-N-bis(PEG2-propargyl) leverages orthogonal functional groups to enable sequential, chemoselective conjugations:
Amino Group (-NH₂)
Propargyl Groups (-C≡CH)
The PEG1 and PEG2 spacers confer flexibility and hydrophilicity between conjugation sites. This minimizes steric hindrance during triazole formation while enhancing solubility of hydrophobic payloads like cytotoxic drugs [4] [7] [9].
Table 2: Reaction Parameters for Key Functional Groups
Functional Group | Reaction Partner | Optimal pH | Bond Formed | Applications |
---|---|---|---|---|
Primary Amine (-NH₂) | NHS Ester | 7.0-9.0 | Amide | Protein/antibody conjugation |
Propargyl (-C≡CH) | Azide (-N₃) | 6.5-7.5 (with Cu⁺) | Triazole | Small-molecule drugs, PROTACs, imaging probes |
This heterotrifunctional linker (MW: 356.46 g/mol; CAS: 2100306-47-4) features a central tertiary amine connected to:
Structural Advantages
Functional Applications
Table 3: Key Applications of N-(Amino-PEG1)-N-bis(PEG2-propargyl)
Application | Conjugation Sequence | Benefit | Reference |
---|---|---|---|
PROTACs | 1. Amine: E3 ligase ligand 2. Propargyl: Target binder via CuAAC | Ternary complex formation for protein degradation | [6] |
ADCs | 1. Amine: Antibody 2. Propargyl: Cytotoxin-azide | Reduced aggregation; Enhanced tumor penetration | [4] [7] |
Diagnostic Probes | 1. Amine: Targeting protein 2. Propargyl: Fluorescent azide dyes | Improved solubility of hydrophobic dyes | [7] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7